molecular formula C13H15NO2 B2358333 N-(1-Oxo-1-phenylbutan-2-yl)prop-2-enamide CAS No. 2361646-12-8

N-(1-Oxo-1-phenylbutan-2-yl)prop-2-enamide

Cat. No. B2358333
CAS RN: 2361646-12-8
M. Wt: 217.268
InChI Key: FQDNYSXWMOGRSK-UHFFFAOYSA-N
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Description

“N-(1-Oxo-1-phenylbutan-2-yl)prop-2-enamide” is a synthetic compound . It is also known as “prop-2-enamide” and has a molecular formula of C9H15N3O3 . It is a new synthetic analogue of fentanyl .


Molecular Structure Analysis

The molecular structure of “N-(1-Oxo-1-phenylbutan-2-yl)prop-2-enamide” was confirmed by various spectroscopic techniques . Quadrupole time-of-flight high resolution mass spectrometry (QTOF-MS), matrix-assisted laser ionization Orbitrap mass spectrometry (MALDI-Orbitrap-MS), nuclear magnetic resonance spectroscopy (NMR), and infra-red spectroscopy (IR) were used to confirm the presence of acrylfentanyl (also known as acryloylfentanyl) .


Chemical Reactions Analysis

The chemical reactions involving “N-(1-Oxo-1-phenylbutan-2-yl)prop-2-enamide” are complex and involve multiple steps . The electron impact mass spectrum of the main, unknown chromatographic peak (GC) tentatively identified an acryloyl analogue of fentanyl .


Physical And Chemical Properties Analysis

“N-(1-Oxo-1-phenylbutan-2-yl)prop-2-enamide” has a molecular formula of C9H15N3O3 and an average mass of 213.234 Da . Its monoisotopic mass is 213.111343 Da .

Safety and Hazards

“N-(1-Oxo-1-phenylbutan-2-yl)prop-2-enamide” poses a serious risk of fatal intoxication . It is sold on the Internet as a 'research chemical’ . Like other synthetic fentanyls, such as acetylfentanyl, it is particularly harmful .

properties

IUPAC Name

N-(1-oxo-1-phenylbutan-2-yl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c1-3-11(14-12(15)4-2)13(16)10-8-6-5-7-9-10/h4-9,11H,2-3H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQDNYSXWMOGRSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)C1=CC=CC=C1)NC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-Oxo-1-phenylbutan-2-yl)prop-2-enamide

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